An In-depth Technical Guide to 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
An In-depth Technical Guide to 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
CAS Number: 1227603-55-5
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine, a halogenated and trifluoromethylated pyridine derivative of significant interest in medicinal and agrochemical research. The document elucidates the compound's physicochemical properties, presents a logical, field-proven synthetic strategy, discusses its chemical reactivity and potential applications as a versatile building block, and outlines essential safety and handling protocols. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features for the design and synthesis of novel molecules.
Introduction and Strategic Importance
Trifluoromethylpyridines (TFMPs) represent a privileged structural motif in modern chemistry. The incorporation of a trifluoromethyl group (-CF3) into the pyridine scaffold imparts unique physicochemical properties, including enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1] The compound 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine (CAS: 1227603-55-5) is a highly functionalized intermediate, offering multiple reaction sites for molecular elaboration.
The strategic arrangement of its substituents—a chloro group at the 2-position, a trifluoromethyl group at the 3-position, and an iodo group at the 4-position—creates a versatile platform for synthetic chemists. The carbon-iodine bond is particularly amenable to a wide range of transition metal-catalyzed cross-coupling reactions, while the carbon-chlorine bond can undergo nucleophilic aromatic substitution. This multi-handle nature allows for the sequential and regioselective introduction of diverse functionalities, making it a valuable building block in discovery chemistry programs.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine is presented in Table 1. This data is compiled from chemical supplier databases and provides a foundational understanding of the compound's physical state and storage requirements.
Table 1: Physicochemical Properties of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
| Property | Value | Source(s) |
| CAS Number | 1227603-55-5 | [2] |
| Molecular Formula | C₆H₂ClF₃IN | [2] |
| Molecular Weight | 307.44 g/mol | |
| Physical Form | Solid | [2] |
| Storage Temperature | 2-8°C, Keep in dark place, inert atmosphere | [2] |
| InChI Key | GOZZUFGSIJPALV-UHFFFAOYSA-N | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis and Mechanistic Rationale
While a specific, peer-reviewed synthesis for 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine is not prominently documented, a highly plausible and logical synthetic route can be designed based on established organometallic principles, specifically Directed ortho-Metalation (DoM). This strategy offers superior regiocontrol compared to electrophilic aromatic substitution, which would likely yield a mixture of isomers.
The proposed synthesis begins with the precursor 2-chloro-3-(trifluoromethyl)pyridine . This starting material can be synthesized by allowing 3-trifluoromethylpyridine N-oxide to react with a chlorinating agent like oxalyl chloride.[3]
Proposed Synthetic Protocol: Directed ortho-Metalation and Iodination
The key challenge in synthesizing the target molecule is the regioselective introduction of iodine at the C4 position, which is ortho to the trifluoromethyl group. The trifluoromethyl group is a moderate directing group for metalation.[4] Directed ortho-Metalation (DoM) is an effective strategy where a directing metalation group (DMG) guides deprotonation to an adjacent position.[5] In this case, the pyridine nitrogen and the trifluoromethyl group can cooperatively direct lithiation to the C4 position.
Step-by-Step Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in anhydrous tetrahydrofuran (THF).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Deprotonation: Slowly add a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or a Turbo-Grignard reagent like TMPMgCl·LiCl (1.1 eq) dropwise to the solution. The use of a hindered amide base is critical to prevent nucleophilic addition to the pyridine ring.[6] The base will selectively deprotonate the C4 position, which is activated by the adjacent trifluoromethyl group and influenced by the pyridine nitrogen.
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Lithiation: Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the 4-lithiated intermediate.
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Quenching with Iodine: In a separate flask, prepare a solution of iodine (I₂) (1.2 eq) in anhydrous THF. Slowly add this iodine solution to the reaction mixture at -78 °C. The aryllithium species will act as a nucleophile, attacking the iodine to form the C-I bond.
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Workup: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine. Allow the mixture to warm to room temperature.
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Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine.
Visualization of the Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway.
Caption: Proposed synthesis via Directed ortho-Metalation.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine stems from the differential reactivity of its halogen substituents. This allows for its use as a versatile scaffold in the construction of complex molecular architectures.
Reactivity Profile
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Carbon-Iodine (C-I) Bond: The C4-I bond is the most reactive site for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. The high polarizability and weaker bond strength of the C-I bond compared to the C-Cl bond allow for selective functionalization at this position.
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Carbon-Chlorine (C-Cl) Bond: The C2-Cl bond is susceptible to nucleophilic aromatic substitution (SₙAr). This reaction is facilitated by the electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group. However, it typically requires more forcing conditions (higher temperatures, stronger nucleophiles) than reactions at the C-I bond, enabling a sequential functionalization strategy.
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Pyridine Ring: The pyridine nitrogen can act as a base or a ligand for metal catalysts. It also influences the electron density of the ring, making it generally electron-deficient.
Applications as a Synthetic Intermediate
This compound is an ideal starting point for synthesizing polysubstituted pyridines, which are common cores in many pharmaceutical agents. A hypothetical, yet chemically sound, workflow could involve a Suzuki coupling at the C4 position, followed by a Buchwald-Hartwig amination or an SₙAr reaction at the C2 position.
Visualization of Application Workflow
The following diagram illustrates how this building block can be used to generate molecular diversity.
Caption: Sequential functionalization workflow.
Safety and Handling
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine should be handled by trained personnel familiar with its potential hazards. The primary safety information is summarized from supplier Safety Data Sheets (SDS).
Table 2: GHS Hazard and Precautionary Statements
| Category | Statement Code | Statement Text | Source(s) |
| Hazard | H315 | Causes skin irritation. | [2] |
| H319 | Causes serious eye irritation. | [2] | |
| H335 | May cause respiratory irritation. | [2] | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [2] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] | |
| P302+P352 | IF ON SKIN: Wash with plenty of water. | [2] | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] | |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [2] |
Handling Recommendations:
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
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First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water. If inhaled, move to fresh air. Seek medical attention if irritation persists.
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Disposal: Dispose of waste material in accordance with local, regional, and national regulations.
Conclusion
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine is a high-value synthetic intermediate with significant potential for applications in drug discovery and agrochemical development. Its densely functionalized structure allows for controlled, sequential modifications, providing a robust platform for generating novel and complex molecular entities. While detailed experimental data for this specific isomer is sparse in the public domain, its synthesis and reactivity can be confidently predicted based on established chemical principles. This guide serves as a foundational resource for scientists aiming to incorporate this versatile building block into their research programs.
References
-
Myers, A. G. Directed Ortho Metalation. Harvard University. [Link]
- Snieckus, V. Directed ortho metalation. A survey of a decade of progress. Chemical Reviews. 1990.
- Processes for producing 2-chloro-3-trifluoromethylpyridine.
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Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
-
Umemoto, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. 2021. [Link]
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- 3. ORGANIC CHEMISTRY INTERNATIONAL: 2-chloro-3-(3-chloro-5-iodophenoxy)-4-(trifluoromethyl)pyridine [organicchemistrysite.blogspot.com]
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- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]
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